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molecular formula C11H7ClN4 B8330259 4-Chloro-2-pyridin-2-yl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2-pyridin-2-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8330259
M. Wt: 230.65 g/mol
InChI Key: DAXPYRSUHZECCC-UHFFFAOYSA-N
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Patent
US08314112B2

Procedure details

2-Pyridin-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 eq, 5.56 mmol, 1.18 g) is added to POCl3 (10 ml), and the resulting mixture is heated at 110° C. for 18 h. The mixture is concentrated in vacuo and then water is added. The aqueous solution is heated at 40° C. for 15 min, cooled down to r.t., and adjusted to pH 9 with aqueous NaOH solution (8 M). The resulting precipitate is filtered and washed with water and MeOH to give the title compound; [M+H]+=231.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[N:8]=[C:9](O)[C:10]2[CH:15]=[CH:14][NH:13][C:11]=2[N:12]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:9]1[C:10]2[CH:15]=[CH:14][NH:13][C:11]=2[N:12]=[C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1N=C(C2=C(N1)NC=C2)O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
water is added
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution is heated at 40° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to r.t.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water and MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C1=NC=CC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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